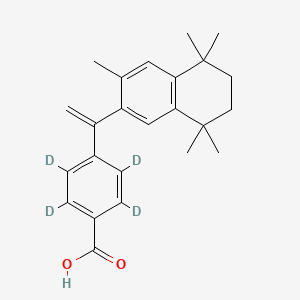![molecular formula C28H28N4O6S2 B2932176 4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide CAS No. 313254-30-7](/img/structure/B2932176.png)
4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide is a useful research compound. Its molecular formula is C28H28N4O6S2 and its molecular weight is 580.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that the compound is a copolymer of naphthalene diimide (ndi) and bithiophene unit, which has been intensively studied for use as an electron acceptor in polymer solar cells . This suggests that its primary targets could be related to electron transfer processes.
Mode of Action
The compound interacts with its targets through its high electron mobility, high electron affinity, and broad light absorption . These properties allow it to effectively accept and transport electrons, which is crucial in its role as an electron acceptor in polymer solar cells .
Pharmacokinetics
Its solubility in organic solvents like chloroform, chlorobenzene, and dichlorobenzene suggests that it may have good bioavailability when administered in suitable formulations .
Result of Action
The primary result of Oprea1_076971’s action is the efficient transfer of electrons, which is key to its role in polymer solar cells . This electron transfer can result in a power conversion efficiency of over 8% when used as an acceptor in all-polymer solar cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_076971. For instance, its sensitivity to air and moisture, as well as its thermal instability, can affect its performance and stability . Moreover, the crystallization temperature of the compound can be influenced by the concentration of certain units in its structure, which can in turn affect its rigidity and intermolecular stacking .
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6S2/c1-31(2)39(35,36)23-13-9-19(10-14-23)27(33)29-25-17-21-7-5-6-8-22(21)18-26(25)30-28(34)20-11-15-24(16-12-20)40(37,38)32(3)4/h5-18H,1-4H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYADRTJNOAUQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
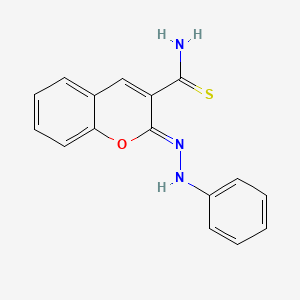


![5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine](/img/structure/B2932097.png)
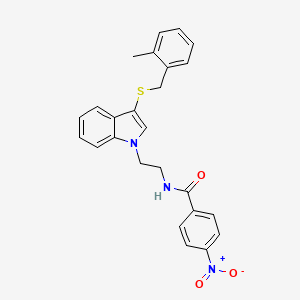
![2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2932102.png)
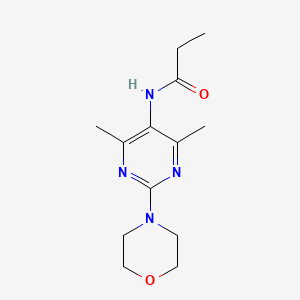
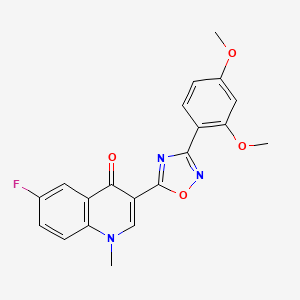
![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)

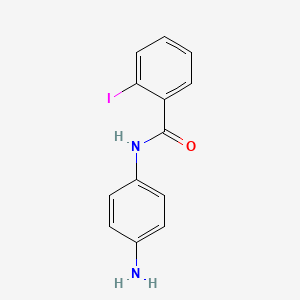
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)

